

Efficacy comparison of E3 Ligase Ligand-linker Conjugate 103 in different cell lines

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Compound of Interest

Compound Name: E3 Ligase Ligand-linker Conjugate
103

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Comparative Efficacy of Bavdegalutamide (ARV-110) in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Bavdegalutamide (ARV-110), a first-in-class oral PROteolysis TArgeting Chimera (PROTAC®) androgen receptor (AR) degrader, across different prostate cancer cell lines. As "**E3 Ligase Ligand-linker Conjugate 103**" is not a publicly documented molecule, this report uses the well-characterized clinical candidate ARV-110 as a representative example of a potent and selective E3 ligase ligand-linker conjugate that targets the androgen receptor for degradation.

Bavdegalutamide functions by recruiting the cereblon-containing E3 ubiquitin ligase to the androgen receptor, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3] This mechanism of action offers a novel therapeutic strategy for prostate cancer, particularly in cases of resistance to conventional AR inhibitors.[4]

Data Presentation

The following table summarizes the in vitro efficacy of Bavdegalutamide (ARV-110) in two well-established androgen-sensitive prostate cancer cell lines: VCaP and LNCaP. VCaP cells are

characterized by the amplification of the wild-type AR gene, while LNCaP cells harbor a T878A mutation in the AR ligand-binding domain.

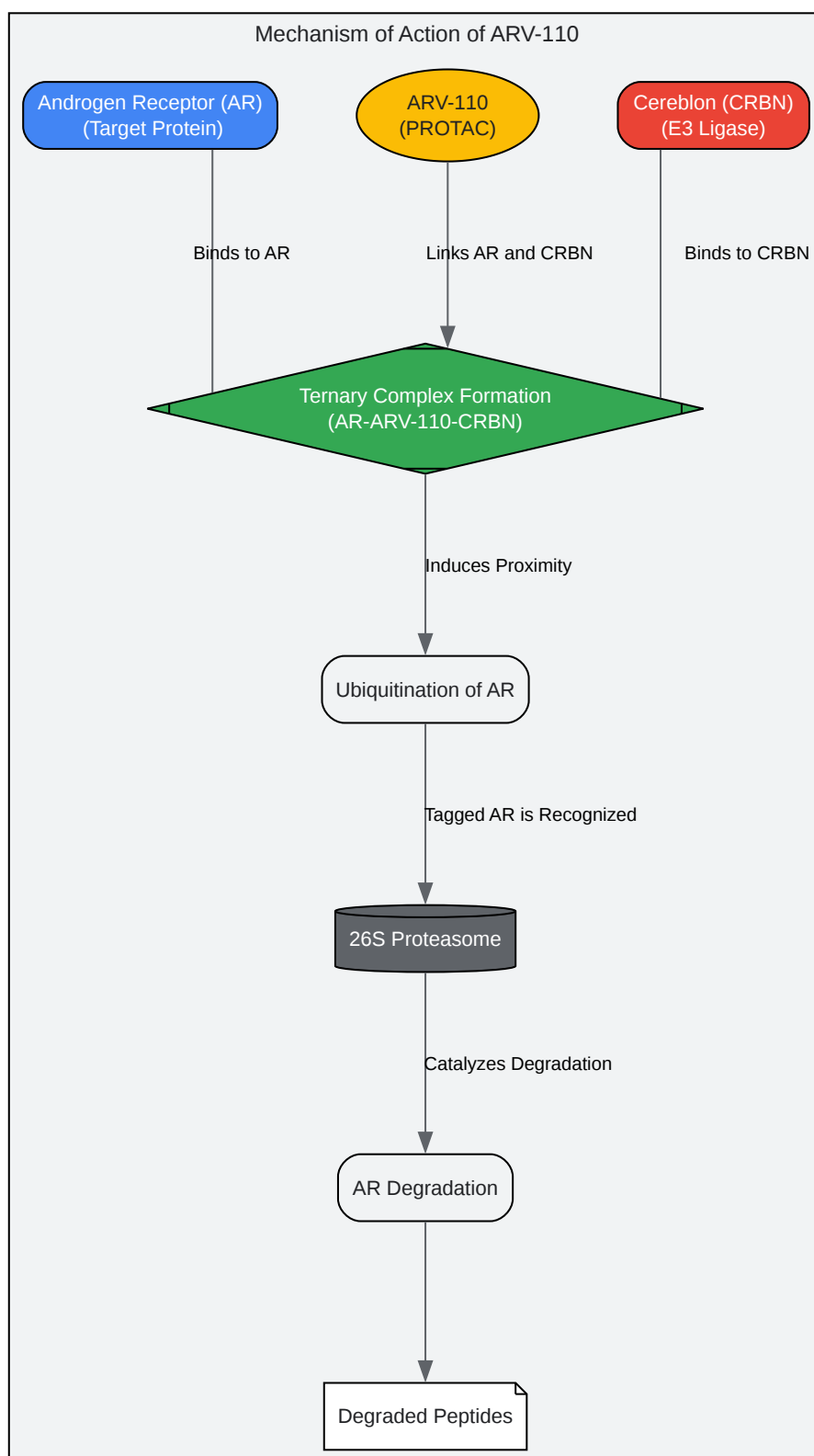
Compound	Target	Cell Line	DC50 (nM) ¹	Dmax (%) ²	IC50 (nM) ³	Notes	Reference(s)
ARV-110	AR	VCaP	~1	>95	~1.8	Degrades wild-type and several clinically relevant AR mutants.	[5][6][7]
ARV-110	AR	LNCaP	~1	>95	~10 (PSA synthesis)	Over 10-fold more potent at inhibiting PSA synthesis than enzalutamide.	[7][8]
Enzalutamide	AR (antagonist)	VCaP	N/A	N/A	~122.1	Standard-of-care AR inhibitor.	[7]

¹DC50: Half-maximal degradation concentration. ²Dmax: Maximum percentage of protein degradation. ³IC50: Half-maximal inhibitory concentration for cell proliferation or other functional assays. N/A: Not Applicable, as enzalutamide is an inhibitor, not a degrader.

Signaling Pathway and Mechanism of Action

Bavdegalutamide (ARV-110) is a heterobifunctional molecule designed to induce the degradation of the androgen receptor. One end of the molecule binds to the ligand-binding

domain of the AR, while the other end recruits the E3 ubiquitin ligase, cereblon (CRBN). This simultaneous binding facilitates the formation of a ternary complex between the AR and CRBN. [1][3] Once in proximity, the E3 ligase catalyzes the transfer of ubiquitin molecules to the AR, tagging it for recognition and degradation by the 26S proteasome. [1][9][10] This catalytic process allows a single molecule of ARV-110 to induce the degradation of multiple AR protein molecules. [1][11]

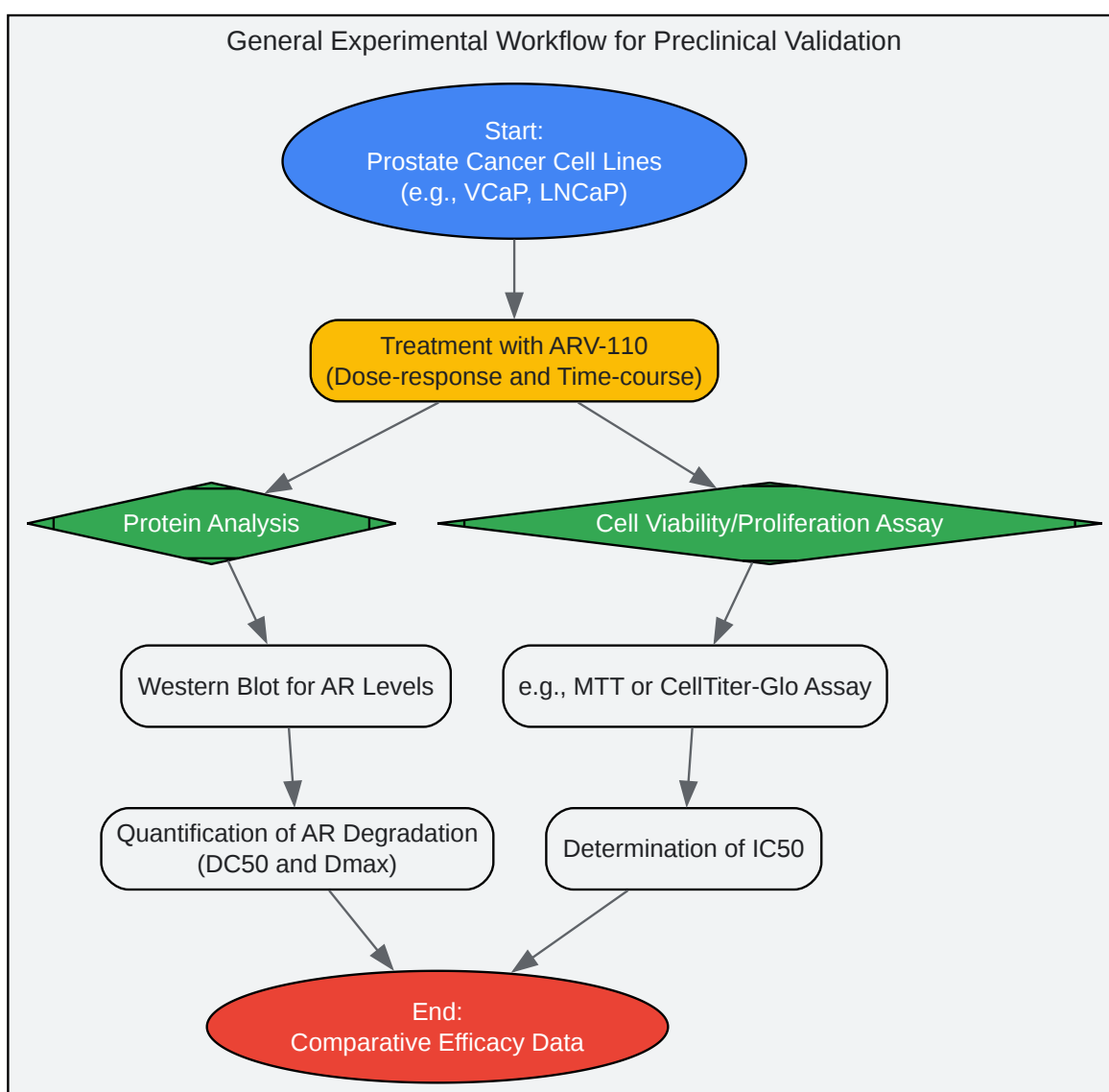


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Mechanism of ARV-110 as an AR PROTAC Degradar

Experimental Workflow

The evaluation of a PROTAC's efficacy, such as ARV-110, typically involves a series of *in vitro* experiments to determine its ability to degrade the target protein and inhibit cancer cell growth. The general workflow begins with cell culture, followed by treatment with the PROTAC at various concentrations and for different durations. The effects are then assessed through protein analysis (e.g., Western Blot) and cell viability assays.



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General Experimental Workflow for Preclinical Validation

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of ARV-110.

Western Blot for Androgen Receptor Degradation

This protocol is designed to quantify the reduction in AR protein levels following treatment with Bavdegalutamide.[12]

1. Cell Culture and Treatment:

- Seed VCaP or LNCaP cells in 6-well plates and allow them to adhere overnight.
- Prepare a stock solution of Bavdegalutamide in DMSO.
- Further dilute the stock solution in culture media to achieve final desired concentrations (e.g., 0.1 nM to 1000 nM).
- Replace the culture medium with media containing the desired concentrations of Bavdegalutamide or a vehicle control (DMSO).
- Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours).

2. Cell Lysis and Protein Extraction:

- After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13]
- Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[12][13]
- Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.[13]
- Incubate the lysate on ice for 30 minutes with occasional vortexing.[13]

- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[13]
- Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.[13]

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

- Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[13]
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel.[13]
- Run the gel until adequate separation of proteins is achieved.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against AR and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- Wash the membrane three times for 5-10 minutes each with TBST.[13]
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[13]
- Wash the membrane again three times for 5-10 minutes each with TBST.[13]

5. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.[13]
- Capture the chemiluminescent signal using an imaging system.
- Quantify the band intensity using image analysis software. Normalize the AR signal to the loading control to determine the relative reduction in AR protein levels.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells based on the quantification of ATP, which indicates metabolically active cells.

1. Cell Seeding:

- Seed prostate cancer cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well for adherent cells) in 100 µL of culture medium.[14]
- Include control wells with medium only for background measurement.
- Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[14]

2. Compound Treatment:

- Prepare serial dilutions of Bavdegalutamide in culture medium.
- Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).[14]

3. Incubation:

- Incubate the plate for the chosen duration (e.g., 48 or 72 hours) at 37°C with 5% CO₂. [14]

4. Assay Procedure:

- Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

- Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

5. Data Acquisition and Analysis:

- Measure the luminescence using a luminometer.
- Subtract the average background reading from all experimental wells.
- Calculate cell viability as a percentage relative to the vehicle-treated control.
- Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

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